molecular formula C9H10INO2S B14724945 2-(Iodomethyl)-1-(phenylsulfonyl)aziridine CAS No. 6453-90-3

2-(Iodomethyl)-1-(phenylsulfonyl)aziridine

Cat. No.: B14724945
CAS No.: 6453-90-3
M. Wt: 323.15 g/mol
InChI Key: XZWLAXINCBWNPP-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1-(phenylsulfonyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an iodomethyl group and a phenylsulfonyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-1-(phenylsulfonyl)aziridine typically involves the reaction of aziridine with iodomethane and a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1-(phenylsulfonyl)aziridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted aziridines with various functional groups.

    Ring-Opening Reactions: β-Amino alcohols or other derivatives depending on the nucleophile used.

    Oxidation and Reduction: Sulfone or sulfoxide derivatives.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1-(phenylsulfonyl)aziridine involves its high reactivity due to the strained aziridine ring and the presence of the iodomethyl and phenylsulfonyl groups. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The phenylsulfonyl group can stabilize intermediates through resonance, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Iodomethyl)-1-(phenylsulfonyl)aziridine is unique due to the presence of both the iodomethyl and phenylsulfonyl groups, which impart distinct reactivity and stability to the compound. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

CAS No.

6453-90-3

Molecular Formula

C9H10INO2S

Molecular Weight

323.15 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(iodomethyl)aziridine

InChI

InChI=1S/C9H10INO2S/c10-6-8-7-11(8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

XZWLAXINCBWNPP-UHFFFAOYSA-N

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=CC=C2)CI

Origin of Product

United States

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